N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C21H30ClN5O2S and its molecular weight is 452.01. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride is a synthetic compound that belongs to the class of pyrazole derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article aims to provide a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Structure and Composition
The molecular formula of the compound is C23H27ClN4O2S, with a molecular weight of 491.1 g/mol. The compound features several functional groups, including a pyrazole ring and a benzothiazole moiety, which are known to contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C23H27ClN4O2S |
Molecular Weight | 491.1 g/mol |
CAS Number | 1321963-12-5 |
Anti-inflammatory Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant anti-inflammatory properties. The compound's structure suggests it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In vitro studies have shown that similar compounds with pyrazole structures can achieve IC50 values ranging from 0.034 to 0.052 μM against COX-2, indicating potent anti-inflammatory effects .
Case Study : A study involving a series of substituted pyrazole derivatives highlighted that compounds with similar structures to our target exhibited high edema inhibition percentages (78.9% to 96%) compared to celecoxib (82.8%) . This suggests that our compound may also possess comparable or superior anti-inflammatory activity.
Anticancer Activity
The anticancer potential of pyrazole derivatives has been explored extensively. For instance, compounds containing pyrazole and thiadiazole rings have shown promising results against various cancer cell lines, including lung cancer cells (A549). The mechanism involves the inhibition of epidermal growth factor receptor (EGFR), which is crucial for cancer cell proliferation .
Table 2: Anticancer Activity Data
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound A | A549 | 5.176 ± 0.164 |
Compound B | A549 | 1.537 ± 0.097 |
Compound C | A549 | 8.493 ± 0.150 |
The proposed mechanism for the biological activity of this compound involves:
- Inhibition of COX Enzymes : By selectively inhibiting COX-2 over COX-1, the compound may reduce inflammation with minimal gastrointestinal side effects.
- EGFR Inhibition : Similar compounds have shown efficacy in blocking EGFR signaling pathways, leading to reduced cancer cell growth and proliferation.
- Mitochondrial Membrane Potential Disruption : Studies indicate that certain pyrazole derivatives can induce apoptosis in cancer cells by disrupting mitochondrial functions .
Safety and Toxicity
Safety profiles for similar compounds suggest low toxicity levels when administered within therapeutic ranges. In vivo studies reported LD50 values exceeding 2000 mg/kg for certain analogs, indicating a favorable safety margin . However, detailed toxicity studies specific to this compound are necessary for comprehensive safety assessments.
特性
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1,5-dimethylpyrazole-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O2S.ClH/c1-7-25(8-2)11-12-26(20(27)16-13-15(4)24(5)23-16)21-22-18-17(28-6)10-9-14(3)19(18)29-21;/h9-10,13H,7-8,11-12H2,1-6H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKXFYCQTDQFTHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(C=CC(=C2S1)C)OC)C(=O)C3=NN(C(=C3)C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。